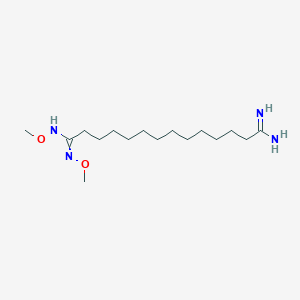
N~1~,N'~1~-Dimethoxytetradecanediimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N’~1~-Dimethoxytetradecanediimidamide is an organic compound with a complex structure that includes two methoxy groups and a long tetradecane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N’~1~-Dimethoxytetradecanediimidamide typically involves the reaction of tetradecanediamine with methoxy reagents under controlled conditions. The process may include steps such as:
Initial Reaction: Tetradecanediamine is reacted with methanol in the presence of a catalyst to introduce the methoxy groups.
Purification: The resulting product is purified using techniques such as distillation or chromatography to obtain the desired compound with high purity.
Industrial Production Methods
In an industrial setting, the production of N1,N’~1~-Dimethoxytetradecanediimidamide may involve large-scale reactors and continuous flow systems to ensure efficient and consistent production. The use of automated systems for monitoring and controlling reaction conditions is crucial to maintain product quality and yield.
Chemical Reactions Analysis
Types of Reactions
N~1~,N’~1~-Dimethoxytetradecanediimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydroxide or alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride; performed in anhydrous conditions to prevent side reactions.
Substitution: Sodium hydroxide, alkyl halides; reactions are usually conducted in polar solvents under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
N~1~,N’~1~-Dimethoxytetradecanediimidamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N1,N’~1~-Dimethoxytetradecanediimidamide exerts its effects involves interactions with molecular targets and pathways. For instance, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N,N’-Dimethylethylenediamine: A related compound with similar structural features but different functional groups.
1,1-Dimethoxy-N,N-dimethylethylamine: Another compound with methoxy groups and a shorter chain length.
Uniqueness
By understanding the synthesis, reactions, applications, and mechanisms of action of N1,N’~1~-Dimethoxytetradecanediimidamide, researchers can explore its full potential in various scientific and industrial fields.
Properties
CAS No. |
648440-41-9 |
|---|---|
Molecular Formula |
C16H34N4O2 |
Molecular Weight |
314.47 g/mol |
IUPAC Name |
14-N,14-N'-dimethoxytetradecanediimidamide |
InChI |
InChI=1S/C16H34N4O2/c1-21-19-16(20-22-2)14-12-10-8-6-4-3-5-7-9-11-13-15(17)18/h3-14H2,1-2H3,(H3,17,18)(H,19,20) |
InChI Key |
KIVDSWJUKIYTEV-UHFFFAOYSA-N |
Canonical SMILES |
CONC(=NOC)CCCCCCCCCCCCC(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















